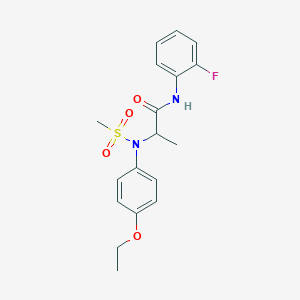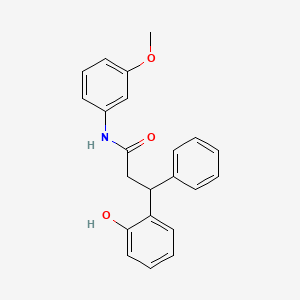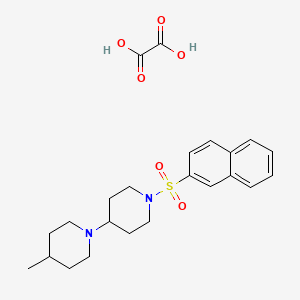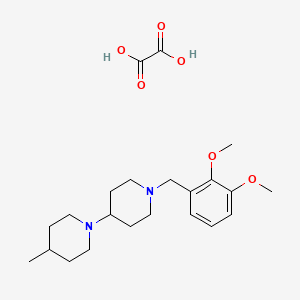
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EFMA, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in medical research. EFMA is a novel small molecule that has been shown to have unique biochemical and physiological effects, making it a promising candidate for future research in various fields.
Mécanisme D'action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying various biological processes. This compound has also been shown to have low toxicity, which is important for its potential use in medical research. However, this compound also has limitations, such as its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of this compound's potential use in the treatment of other inflammatory diseases and cancers. Additionally, this compound could be studied for its potential use in combination with other drugs to enhance their effectiveness. Overall, this compound is a promising compound with significant potential for future research in various fields.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential applications in medical research. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-4-25-15-11-9-14(10-12-15)21(26(3,23)24)13(2)18(22)20-17-8-6-5-7-16(17)19/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXZLFHMHSLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)

![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967439.png)
![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)

![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)